2-{[4-(4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE
Overview
Description
2-{[4-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone is a complex organic compound featuring a phthalazinone core substituted with a fluorophenyl group and a sulfanyl-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone typically involves multi-step organic reactions. The process begins with the preparation of the 4-(4-fluorophenyl)-5-sulfanyl-1,2,4-triazole intermediate. This intermediate is then coupled with a phthalazinone derivative under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone
- 2-{[4-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone
Uniqueness
Compared to similar compounds, 2-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physicochemical properties.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5OS/c18-12-5-7-13(8-6-12)23-15(20-21-17(23)25)10-22-16(24)14-4-2-1-3-11(14)9-19-22/h1-9H,10H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYDDIQIHYGAJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=NNC(=S)N3C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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